molecular formula C7H3F2NO B11784874 2,7-Difluorobenzo[d]oxazole

2,7-Difluorobenzo[d]oxazole

Cat. No.: B11784874
M. Wt: 155.10 g/mol
InChI Key: NTJYQSFNQGBANX-UHFFFAOYSA-N
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Description

2,7-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with two fluorine atoms substituted at the 2 and 7 positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Difluorobenzo[d]oxazole typically involves the condensation of 2,7-difluorobenzaldehyde with an appropriate amine, followed by cyclization. One common method includes the use of serine and an aldehyde to form an oxazolidine intermediate, which is then oxidized to yield the oxazole . Another approach involves the Fischer oxazole synthesis, where a cyanohydrin and an aldehyde react in the presence of anhydrous hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. Magnetic nanocatalysts have been explored for the synthesis of oxazole derivatives, offering eco-friendly and efficient catalytic processes .

Chemical Reactions Analysis

Types of Reactions: 2,7-Difluorobenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups at the fluorine-substituted positions .

Mechanism of Action

The mechanism of action of 2,7-Difluorobenzo[d]oxazole in biological systems involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer applications, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

    Benzoxazole: Lacks the fluorine substitutions, leading to different chemical and biological properties.

    2,5-Difluorobenzo[d]oxazole: Similar structure but with fluorine atoms at different positions, affecting its reactivity and applications.

    2,7-Dichlorobenzo[d]oxazole:

Uniqueness: 2,7-Difluorobenzo[d]oxazole is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .

Properties

Molecular Formula

C7H3F2NO

Molecular Weight

155.10 g/mol

IUPAC Name

2,7-difluoro-1,3-benzoxazole

InChI

InChI=1S/C7H3F2NO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H

InChI Key

NTJYQSFNQGBANX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=N2)F

Origin of Product

United States

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